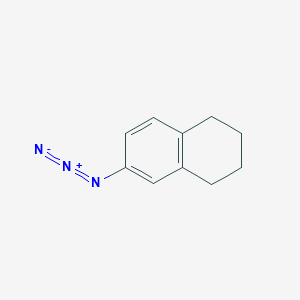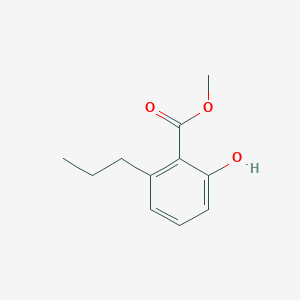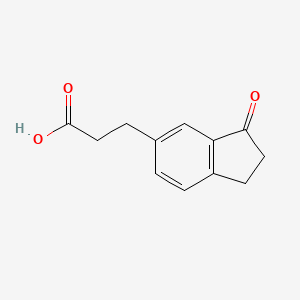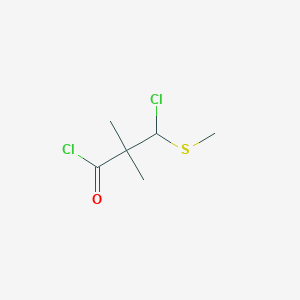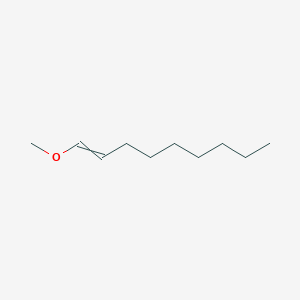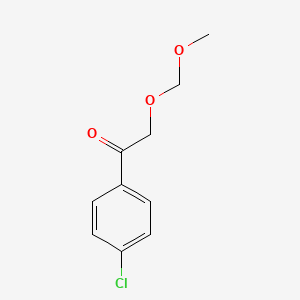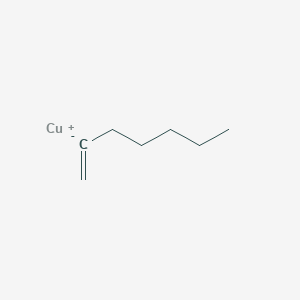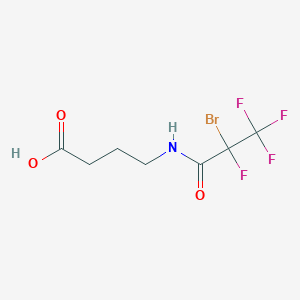
4-(2-Bromo-2,3,3,3-tetrafluoropropanamido)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromo-2,3,3,3-tetrafluoropropanamido)butanoic acid is a synthetic organic compound characterized by the presence of bromine, fluorine, and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-2,3,3,3-tetrafluoropropanamido)butanoic acid typically involves the reaction of 2-bromo-2,3,3,3-tetrafluoropropionamide with butanoic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-2,3,3,3-tetrafluoropropanamido)butanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction to form different derivatives.
Hydrolysis: The amide group can be hydrolyzed to form corresponding carboxylic acids and amines.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis can produce carboxylic acids and amines.
Scientific Research Applications
4-(2-Bromo-2,3,3,3-tetrafluoropropanamido)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-2,3,3,3-tetrafluoropropanamido)butanoic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms contribute to its reactivity and ability to form stable complexes with other molecules. The amide group plays a crucial role in its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-fluorobenzotrifluoride
- 4-Bromo-2,3,5,6-tetrafluorobenzoic acid
- 4-Bromo-2,3,5,6-tetrafluoropyridine
Uniqueness
4-(2-Bromo-2,3,3,3-tetrafluoropropanamido)butanoic acid is unique due to its specific combination of bromine, fluorine, and amide functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
113360-58-0 |
|---|---|
Molecular Formula |
C7H8BrF4NO3 |
Molecular Weight |
310.04 g/mol |
IUPAC Name |
4-[(2-bromo-2,3,3,3-tetrafluoropropanoyl)amino]butanoic acid |
InChI |
InChI=1S/C7H8BrF4NO3/c8-6(9,7(10,11)12)5(16)13-3-1-2-4(14)15/h1-3H2,(H,13,16)(H,14,15) |
InChI Key |
KTHJJEXQYCQBSU-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)CNC(=O)C(C(F)(F)F)(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


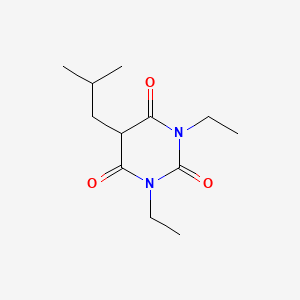
![[1-(4-Methoxyphenyl)piperidin-4-ylidene]propanedinitrile](/img/structure/B14302918.png)
![2-[2-(Trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B14302923.png)
![1-[2-(Dodecyloxy)-2-oxoethyl]-3-(methylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14302929.png)
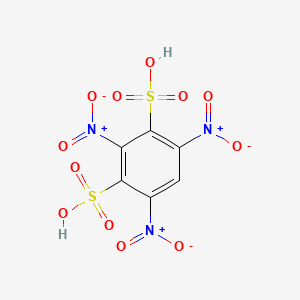
![1,4,13-Trioxa-10-azadispiro[4.1.5.2]tetradecane, 10,14-dimethyl-](/img/structure/B14302931.png)
![2-Methyl-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol](/img/structure/B14302937.png)
